REACTION_CXSMILES
|
[C:1]([OH:25])(=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[C:11][C:12]#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[C:26](O)(=O)CCCCCCCCC#CC#CCCCCCCCCCCCC.C(O)(=O)CCCCCCCCC#CC#CCCCCCCCCCC.C(O)(=O)CCCCCCCCC#CC#CCCCCCCCCCCCC>C(O)C>[C:1]([O:25][CH3:26])(=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[C:11][C:12]#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23] |f:0.1|
|
Name
|
TDA PDA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)O.C(CCCCCCCCC#CC#CCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC#CC#CCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was slightly warmed
|
Type
|
FILTRATION
|
Details
|
The solution (TDA/PDA) was filtered (Whatman No. 1)
|
Type
|
CUSTOM
|
Details
|
to remove residual polymer
|
Type
|
ADDITION
|
Details
|
Dye colorant could be added to the alcoholic monomer solution as an indicator
|
Type
|
ADDITION
|
Details
|
were added at 2 drops per ml
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |